The synthesis of Nfepp involves several key steps:
This multi-step synthetic route has been optimized to ensure high yields and purity of the final product, making it suitable for further biological evaluation .
Nfepp has a molecular formula of and a molar mass of approximately 354.469 g/mol. The compound features a complex structure characterized by:
The three-dimensional structure can be represented using various chemical notation systems such as SMILES and InChI, which detail its connectivity and stereochemistry .
Nfepp can undergo several chemical reactions typical for opioid compounds:
These reactions are crucial for modifying Nfepp to improve its efficacy or reduce side effects .
Nfepp operates primarily as an agonist at the mu-opioid receptor, similar to other opioids. Its mechanism involves binding to these receptors in the central nervous system, leading to:
Studies suggest that this targeted action could lead to safer pain management alternatives in clinical settings .
Nfepp exhibits several notable physical and chemical properties:
These properties are essential for determining its formulation in pharmaceutical applications .
Nfepp's primary application lies within the realm of pain management as a potential alternative to traditional opioids. Its design aims to provide effective analgesia while minimizing the risks associated with opioid use, such as dependence and overdose. Research is ongoing to evaluate its efficacy in clinical trials, particularly for treating chronic pain conditions where conventional opioids may pose significant risks .
The pursuit of opioids with reduced systemic toxicity began with strategies like peripheralization (limiting blood-brain barrier penetration) and biased agonism (targeting G-protein over β-arrestin pathways). These approaches yielded mixed results, as peripherally restricted ligands often showed weak analgesia, and biased agonists still exhibited central side effects [4] [6]. The pivotal innovation came in 2017 when Spahn et al. applied computational modeling to design (±)-N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide (NFEPP), the first opioid agonist engineered to exploit the pathological tissue acidosis (pH 5.0–7.0) characteristic of inflamed or injured sites [1] [3]. This design capitalized on the established correlation between extracellular pH reduction and pain conditions (e.g., arthritis, neuropathy, postoperative wounds), where proton concentrations can be 10–100 times higher than in healthy tissues (pH 7.4) [2] [8]. By optimizing the ligand’s acid dissociation constant (pKa = 6.8), NFEPP’s protonation—and thus its μ-opioid receptor (MOR) binding—becomes restricted to acidic microenvironments [1] [6].
Table 1: Evolution of Targeted Opioid Design Strategies
Strategy | Mechanism | Limitations | Advancement in NFEPP |
---|---|---|---|
Peripheralization | Increased hydrophilicity | Reduced analgesic potency | pH-dependent activation maintains potency |
Biased Agonism | Selective G-protein signaling | Residual respiratory depression | No central receptor engagement |
pH-Sensitivity | Low pKa design (e.g., NFEPP) | Requires tissue acidosis for efficacy | Injury-restricted activity |
NFEPP’s molecular structure incorporates a strategic fluorine substitution at the piperidine ring, lowering its pKa relative to fentanyl (pKa 8.4). This modification drastically alters its receptor-binding dynamics:
Table 2: Comparative Pharmacological Profiles of Fentanyl and NFEPP
Parameter | Fentanyl | NFEPP | Biological Implication |
---|---|---|---|
pKa | 8.4 | 6.8 | Selective protonation in acidosis |
MOR Affinity (pH 7.4) | 0.2 nM | 10.5 nM | Minimal CNS binding |
MOR Affinity (pH 6.5) | 0.5 nM | 0.8 nM | Equipotent to fentanyl in inflamed tissue |
Calcium Channel Inhibition | pH-independent | pH-dependent (Gβγ-mediated) | Targeted neuronal inhibition |
Conventional opioids activate MORs ubiquitously, causing central side effects (respiratory depression, addiction) via brainstem and mesolimbic receptors, and peripheral effects (constipation) via enteric neurons [4] [6]. NFEPP circumvents this through three mechanisms:
NFEPP retains efficacy across diverse acidotic pain models:
Critically, NFEPP avoids reinforcing effects in conditioned place preference tests and respiratory depression at doses 10× higher than its analgesic ED₅₀, validating its injury-selective design [8] [10].
Table 3: Key Preclinical Models Demonstrating NFEPP’s Tissue-Specific Efficacy
Pain Model | Tissue pH | NFEPP Efficacy | Central Side Effects |
---|---|---|---|
CFA-Induced Paw Inflammation | 6.84 | ED₅₀ = 0.75 µg (i.pl.) | None at 4 µg |
Chronic Constriction Injury | 6.5–6.8 | Reversed hyperalgesia (1 mg/kg, i.v.) | None at 10 mg/kg |
Abdominal Writhing | ~6.5 | Reduced constrictions (0.1 mg/kg, i.v.) | Absent |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7